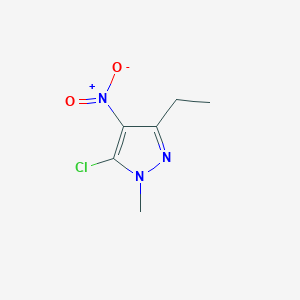
(1-Benzoylpyrrolidin-3-yl)methanol
Vue d'ensemble
Description
Applications De Recherche Scientifique
Energy Production and Environmental Applications
(1-Benzoylpyrrolidin-3-yl)methanol, through its relation to methanol, plays a significant role in energy production and environmental applications. Methanol is a focus of research due to its potential as a clean energy source and its role in atmospheric chemistry. Methanol's use as a chemical marker in transformer oil for detecting insulation paper degradation highlights its importance in maintaining energy infrastructure integrity (Jalbert et al., 2019). Additionally, the study on the net land methanol flux emphasizes methanol's significant impact on atmospheric chemistry and its role as a major source and sink in global methanol budgets (Wohlfahrt et al., 2015).
Chemical Synthesis and Catalysis
The compound is indirectly involved in the advancement of chemical synthesis and catalysis, particularly in the development of efficient methods for hydrogen production and methanol synthesis. Research on hydrogen production from methanol thermochemical conversion reveals insights into catalysis and reactor technology, contributing to the development of a hydrogen economy (García et al., 2021). The comprehensive review of liquid-phase methanol synthesis explores catalysts, mechanisms, and kinetics, indicating methanol's role in producing clean fuels and chemicals (Cybulski, 1994).
Atmospheric Chemistry and Environmental Impact
Studies on methanol's role in atmospheric chemistry and its environmental impact shed light on its dual role as a pollutant and a potential resource. The oxidation of methanol in supercritical water, for example, is vital for understanding its behavior under extreme conditions and for applications in waste remediation technologies (Vogel et al., 2005).
Safety and Hazards
Propriétés
IUPAC Name |
[3-(hydroxymethyl)pyrrolidin-1-yl]-phenylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2/c14-9-10-6-7-13(8-10)12(15)11-4-2-1-3-5-11/h1-5,10,14H,6-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSOMVFMCPQTFFL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1CO)C(=O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













![3-cyclopropyl-2-(pyrrolidin-3-yl)-3H-imidazo[4,5-b]pyridine](/img/structure/B1467047.png)


